Cas no 152075-38-2 (4,6-Methano-5H-benz[h]oxazolo[3,2-a]pyrazino[3,2,1-de][1,5]naphthyridine-7-carbonitrile,1,2,3a,4,4a,6,7,9,13b,13c-decahydro-10,13-dihydroxy-9-(hydroxymethyl)-11-methoxy-5,12-dimethyl-,(3aS,4R,4aS,6R,7S,9S,13bS,13cS)- (9CI))

4,6-Methano-5H-benz[h]oxazolo[3,2-a]pyrazino[3,2,1-de][1,5]naphthyridine-7-carbonitrile,1,2,3a,4,4a,6,7,9,13b,13c-decahydro-10,13-dihydroxy-9-(hydroxymethyl)-11-methoxy-5,12-dimethyl-,(3aS,4R,4aS,6R,7S,9S,13bS,13cS)- (9CI) structure
152075-38-2 structure
Nome del prodotto:4,6-Methano-5H-benz[h]oxazolo[3,2-a]pyrazino[3,2,1-de][1,5]naphthyridine-7-carbonitrile,1,2,3a,4,4a,6,7,9,13b,13c-decahydro-10,13-dihydroxy-9-(hydroxymethyl)-11-methoxy-5,12-dimethyl-,(3aS,4R,4aS,6R,7S,9S,13bS,13cS)- (9CI)
Numero CAS:152075-38-2
MF:C22H28N4O5
MW:428.481525421143
CID:188338
PubChem ID:158557

4,6-Methano-5H-benz[h]oxazolo[3,2-a]pyrazino[3,2,1-de][1,5]naphthyridine-7-carbonitrile,1,2,3a,4,4a,6,7,9,13b,13c-decahydro-10,13-dihydroxy-9-(hydroxymethyl)-11-methoxy-5,12-dimethyl-,(3aS,4R,4aS,6R,7S,9S,13bS,13cS)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 4,6-Methano-5H-benz[h]oxazolo[3,2-a]pyrazino[3,2,1-de][1,5]naphthyridine-7-carbonitrile,1,2,3a,4,4a,6,7,9,13b,13c-decahydro-10,13-dihydroxy-9-(hydroxymethyl)-11-methoxy-5,12-dimethyl-,(3aS,4R,4aS,6R,7S,9S,13bS,13cS)- (9CI)
    • 4,6-Methano-5H-benz[h]oxazolo[3,2-a]pyrazino[3,2,1-de][1,5]naphthyridine-7-carbonitrile,1,2,3a,4,4a,6,7,9,13b,13c-decahydro-1
    • 4,6-Methano-5H-benz[h]oxazolo[3,2-a]pyrazino[3,2,1-de][1,5]naphthyridine-7-carbonitrile,1,2,3a,4,4a,6,7,9,13b,13c-decahydro-10,13-dihydroxy-9-(hydroxymethyl)-11-methoxy-5,12-dimethyl-,(3aS,4R,4aS,6R,7
    • 4,6-Methano-5H-benz[h]oxazolo[3,2-a]pyrazino[3,2,1-de][1,5]naphthyridine-7-carbonitrile,1,2,3a...
    • (4S)-10,13-dihydroxy-9-(hydroxymethyl)-11-methoxy-5,12-dimethyl-1,2,3a,4,4a,6,7,9,13b,13c-decahydro-5H-4,6-methanobenzo[h][1,3]oxazolo[3,2-a]pyrazino[3,2,1-de][1,5]naphth
    • 4,6-Methano-5H-benz(h)oxazolo(3,2-a)pyrazino(3,2,1-de)(1,5)naphthyridine-7-carbonitrile, 1,2,3a,4,4a,6,7,9,13b,13c-decahydro-10,13-dihydroxy-9-(hydroxymethyl)-11-methoxy-5,12-dimethyl-, (3aS-(3aalpha,4alpha,4abeta,6alpha,7beta,9alpha,13bbeta,13cbeta))_
    • Cyanocycline C
    • 4,6-Methano-5H-benz(h)oxazolo(3,2-a)pyrazino(3,2,1-de)(1,5)naphthyridine-7-carbonitrile, 1,2,3a,4,4a,6,7,9,13b,13c-decahydro-10,13-dihydroxy-9-(hydroxymethyl)-11-methoxy-5,12-dimethyl-, (3aS-(3aalpha,4alpha,4abeta,6alpha,7beta,9alpha,13bbeta,13cbeta))-
    • DTXSID00934417
    • 10,13-Dihydroxy-9-(hydroxymethyl)-11-methoxy-5,12-dimethyl-1,2,3a,4,4a,6,7,9,13b,13c-decahydro-5H-4,6-methanobenzo[h][1,3]oxazolo[3,2-a]pyrazino[3,2,1-de][1,5]naphthyridine-7-carbonitrile
    • (1R,3R)-11,14-Dihydroxy-16-(hydroxymethyl)-13-methoxy-12,20-dimethyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),11,13-triene-21-carbonitrile
    • 152075-38-2
    • Inchi: InChI=1S/C22H28N4O5/c1-9-19(28)15-14(20(29)21(9)30-3)13(8-27)26-12(7-23)11-6-10-16(24(11)2)18(26)17(15)25-4-5-31-22(10)25/h10-13,16-18,22,27-29H,4-6,8H2,1-3H3
    • Chiave InChI: NOKQSFLJDOKXTD-UHFFFAOYSA-N
    • Sorrisi: COC1C(C)=C(O)C2C3N4CCOC4C4CC5C(N(C(CO)C=2C=1O)C3C4N5C)C#N

Proprietà calcolate

  • Massa esatta: 428.20597
  • Massa monoisotopica: 428.20597
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 31
  • Conta legami ruotabili: 2
  • Complessità: 791
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 6
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.2
  • Superficie polare topologica: 113

Proprietà sperimentali

  • Densità: 1.54
  • Punto di ebollizione: 584°Cat760mmHg
  • Punto di infiammabilità: 307°C
  • Indice di rifrazione: 1.725

4,6-Methano-5H-benz[h]oxazolo[3,2-a]pyrazino[3,2,1-de][1,5]naphthyridine-7-carbonitrile,1,2,3a,4,4a,6,7,9,13b,13c-decahydro-10,13-dihydroxy-9-(hydroxymethyl)-11-methoxy-5,12-dimethyl-,(3aS,4R,4aS,6R,7S,9S,13bS,13cS)- (9CI) Letteratura correlata

Fornitori consigliati
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
江苏科伦多食品配料有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
江苏科伦多食品配料有限公司
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD